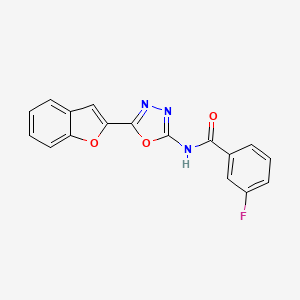
N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
Synthesis and Reactivity
N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide and its derivatives have been synthesized through various methods and have been a subject of interest in the field of organic chemistry. Aleksandrov et al. (2017) described the synthesis and reactivity of similar compounds, indicating their potential for diverse electrophilic substitution reactions, which is fundamental in pharmaceutical chemistry (Aleksandrov & El’chaninov, 2017).
Biological and Pharmacological Activities
Compounds with a similar structure have been explored for their biological and pharmacological activities. For example, Zaki et al. (2018) reported on the antimicrobial and anticancer activities of pyridine and thioamide derivatives, highlighting their potential use in developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis and Spectroscopic Study
Patel et al. (2015) synthesized novel heterocyclic compounds related to N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, characterized by spectroscopic studies, and evaluated their antibacterial and antifungal activities. This research contributes to understanding the compound's potential in antimicrobial applications (Patel, Patel, & Shah, 2015).
Electrophilic Substitution Reactions
The compound's derivatives have been investigated for their susceptibility to various electrophilic substitution reactions. Aleksandrov et al. (2019) conducted a study on similar compounds, providing insights into their chemical reactivity, which is crucial for designing compounds with specific biological activities (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Antimicrobial and Anticancer Properties
Similar compounds have shown promising antimicrobial and anticancer properties. For instance, the synthesis of thiazole derivatives and their evaluation for antimicrobial activity, as discussed by Zaki et al. (2018), indicates the potential of these compounds in treating infections and cancer (Zaki, Al-Gendey, & Abdelhamid, 2018).
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-18(22-19-21-15(12-26-19)16-7-4-10-24-16)13-5-3-6-14(11-13)25-17-8-1-2-9-20-17/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRDOPFEYOIYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

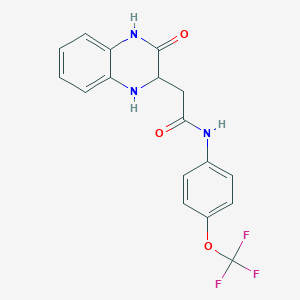
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2968407.png)
![1-((1R,5S)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2968408.png)

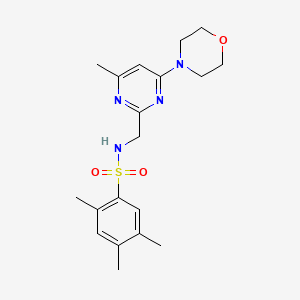
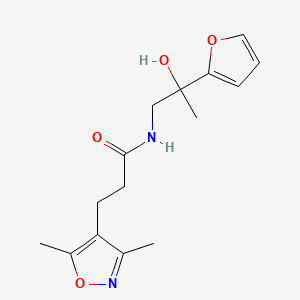
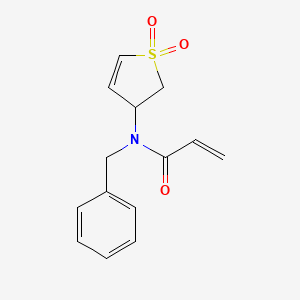
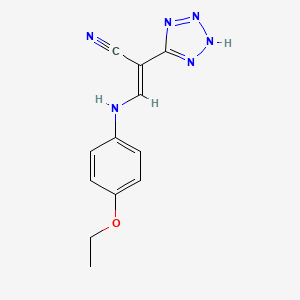
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)
